(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Overview
Description
“(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid” is a complex organic compound. The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Herein, a radical-based strategy to construct an indole-fused azabicyclo [3.3.1]nonane structural framework is reported . Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis
The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis
Facile reductions of carboxylic acids to aldehydes or alcohols can be effected under mild conditions upon initial conversion to their corresponding S-2-pyridyl thioesters . Upon treatment with a commercially available and air-stable nickel pre-catalyst and silane as a stoichiometric reductant, aldehydes are formed .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .Scientific Research Applications
Biocatalyst Inhibition and Microbial Interactions
Carboxylic acids like (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid are known for their role as biocatalyst inhibitors and their interaction with microbes. Research indicates these acids can inhibit microbial activity at concentrations below desired yields, impacting the production of bio-renewable fuels and chemicals. Understanding these mechanisms is vital for engineering robust microbial strains for industrial applications (Jarboe, Liu, & Royce, 2013).
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres, structurally similar to (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, are pivotal in drug design. They address the limitations of carboxylic acid-containing drugs, such as toxicity and limited diffusion across biological membranes, by offering improved pharmacological profiles. This is a testament to the innovation required in modern drug design to circumvent obstacles and achieve enhanced bioactivity (Horgan & O’ Sullivan, 2021).
Extraction and Recovery in Bio-Based Industries
In the context of producing bio-based plastics, carboxylic acids from aqueous streams are recovered using technologies like liquid-liquid extraction (LLX). Research discusses solvent developments for LLX of carboxylic acids, crucial for the economic feasibility of processes in bio-based industries. This includes discussions on nitrogen-based extractants, phosphorous-based extractants, ionic liquids, and solvent regeneration strategies, pivotal for the sustainable production of organic acids (Sprakel & Schuur, 2019).
Future Directions
properties
IUPAC Name |
9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKMICDROUDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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